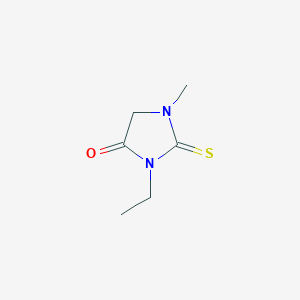
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one
Übersicht
Beschreibung
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one (EMTIO) is a chemical compound belonging to the imidazolidinone class of compounds. It is a cyclic compound with a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. EMTIO has been studied extensively in recent years due to its potential applications in various scientific and industrial fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Electrochemical Investigation
- Researchers have synthesized complexes of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one with transition metals like Co, Ni, and Cu. These complexes were studied for their electrochemical behavior, providing insights into their potential applications in electrochemistry and material science (Beloglazkina et al., 2007).
Computational Study for Hyperthyroidism Treatment
- A computational study revealed that imidazoline derivatives, like 3-methyl-2-thioxoimidazolidin-4-one, could treat hyperthyroidism due to their ability to form complexes with iodine. This study highlights the potential therapeutic applications of these compounds (Hadadi & Karimi, 2015).
Anti-HIV Evaluation
- Some synthesized 1,3-Bis{(2-thiophene-2-yl)ethyl}-5-(arylidine)-2-thioxoimidazolidin-4-ones were tested for anti-HIV-1 and -2 effects. Although they didn't show specific anti-HIV activity, this research contributes to the exploration of new compounds for antiviral therapy (Mahajan et al., 2012).
Cytotoxic Activities in Cancer Research
- Novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones were synthesized and evaluated for their cytotoxic activities against breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. This signifies its potential application in developing new anticancer drugs (Khodair et al., 2021).
Antimicrobial Activities
- Thioxoimidazolidin-4-one derivatives have been investigated for their antimicrobial activities. This research expands the understanding of these compounds in developing newantimicrobial agents. The study of new imidazothiazole and glycocyamidine derivatives, including 5,5-diphenyl-2-thioxoimidazolidin-4-one, has provided insights into their potential as antimicrobial substances (Magd El-Din et al., 2007).
Synthesis and Characterization for Biological Applications
- The synthesis and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives have been carried out, showing potential for biological applications. Molecular docking studies predicted their interactions with the Estrogen Receptor (3ERT), indicating possible uses in breast cancer research (Vanitha et al., 2021).
Green Synthesis and Spectroscopic Assignments
- Eco-friendly synthesis of thioxoimidazolidine derivative ligands using microwave irradiation technique has been described. This research contributes to the development of environmentally friendly synthetic methods in chemistry (Alosaimi et al., 2021).
Structural Study and Synthesis
- Substituted thioxothiazolidinones and thioxoimidazolidinones have been synthesized, with their physico-chemical properties described. This research aids in understanding the structural aspects of these compounds, which is crucial for their application in various fields (Andrade et al., 2002).
Antioxidant Activity in Biological Systems
- A study on the antioxidant activity of 2-Thioxo Imidazolidin-4-Ones in male rats exposed to oxidative stress revealed significant findings. This research suggests the potential use of these compounds in combating oxidative stress in biological systems (Ja et al., 2022).
Eigenschaften
IUPAC Name |
3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPHASWYNLQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407417 | |
| Record name | SBB023540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-methyl-2-thioxoimidazolidin-4-one | |
CAS RN |
64895-98-3 | |
| Record name | SBB023540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Dimethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1335627.png)
![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)


![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)






![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)